molecular formula C16H13ClN2OS2 B2815192 5-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 391225-50-6

5-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2815192
CAS No.: 391225-50-6
M. Wt: 348.86
InChI Key: QAOPEYOAUJDKEN-UHFFFAOYSA-N
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Description

The compound 5-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a heterocyclic molecule featuring a thiophene ring substituted with a chlorine atom at position 5 and a carboxamide group linked to a 1,3-thiazole moiety. The thiazole ring is further substituted with a 2,4-dimethylphenyl group at position 2. This structural framework is characteristic of bioactive molecules targeting enzymes or receptors, particularly in antimicrobial and anticoagulant applications .

Key structural attributes influencing its activity include:

  • Thiophene core: Enhances π-π stacking interactions in biological systems.
  • Chlorine substituent: Increases lipophilicity and metabolic stability.
  • Thiazole-carboxamide linkage: Facilitates hydrogen bonding with target proteins.

Properties

IUPAC Name

5-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS2/c1-9-3-4-11(10(2)7-9)12-8-21-16(18-12)19-15(20)13-5-6-14(17)22-13/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOPEYOAUJDKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves the reaction of 2,4-dimethylphenylthiazole with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or interfere with the function of cellular membranes. The exact pathways and targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Thiophene Carboxamides

a) 5-Bromo-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
  • Structural difference : Bromine replaces chlorine at position 5 of the thiophene ring.
  • Impact: Bromine’s larger atomic radius increases steric hindrance but may enhance binding affinity in hydrophobic pockets. Limited data on its biological activity compared to the chloro analogue .
b) 5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
  • Structural difference : The phenyl substituent on the thiazole ring has a methoxy group at position 4 and a methyl group at position 3.
  • Impact: Methoxy groups improve solubility but may reduce membrane permeability. No direct pharmacological data available .
c) N-(4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide
  • Structural difference : Thiophene is replaced by a second thiazole ring, and the phenyl group has two chlorine atoms.
  • Biological relevance : Demonstrated kinase activation properties, suggesting structural flexibility for diverse target engagement .

Anticoagulant Analogues: Rivaroxaban and Derivatives

Rivaroxaban (5-chloro-N-[(5S)-2-oxo-3-(4-(3-oxomorpholin-4-yl)phenyl)oxazolidin-5-yl]methyl thiophene-2-carboxamide) shares the thiophene-carboxamide core but incorporates an oxazolidinone-morpholine pharmacophore.

  • Key differences: Oxazolidinone ring: Enhances Factor Xa inhibition via conformational rigidity . Morpholine substituent: Improves pharmacokinetics (oral bioavailability).
  • Activity : Rivaroxaban exhibits IC₅₀ = 0.7 nM for Factor Xa inhibition, whereas the query compound lacks direct anticoagulant data but may prioritize antimicrobial targets due to its simpler scaffold .

Antibacterial Nitrothiophene Carboxamides

Compounds such as N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (purity: 42%) and N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (purity: 99.05%) highlight the role of electron-withdrawing groups (e.g., nitro) in antibacterial activity.

Data Table: Structural and Functional Comparison

Compound Name Substituents (Thiophene/Thiazole) Molecular Formula Key Activity Purity/Yield Source
5-Chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide Cl, 2,4-dimethylphenyl C₁₆H₁₄ClN₃OS₂ Not reported (Antimicrobial hypothesized) N/A
5-Bromo analogue Br, 2,4-dimethylphenyl C₁₆H₁₄BrN₃OS₂ Not reported N/A
Rivaroxaban Cl, oxazolidinone-morpholine C₁₉H₁₈ClN₃O₅S Factor Xa inhibitor (IC₅₀ = 0.7 nM) >99%
Nitrothiophene-carboxamide (3-methoxy-CF₃) NO₂, 3-methoxy-4-CF₃-phenyl C₁₆H₁₀F₃N₃O₄S₂ Antibacterial 42%
Nitrothiophene-carboxamide (3,5-difluoro) NO₂, 3,5-difluorophenyl C₁₄H₇F₂N₃O₃S₂ Antibacterial 99.05%

Biological Activity

5-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a novel heterocyclic compound that has garnered attention for its diverse biological activities, including potential applications in antimicrobial, anticancer, and anti-inflammatory therapies. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a thiazole ring and a thiophene ring, which are known for their significant biological activities. The presence of the chlorine atom and the dimethylphenyl substituent contribute to its unique properties.

Property Details
IUPAC Name This compound
Molecular Formula C16H13ClN2OS
CAS Number 391225-50-6

The mechanism of action involves interactions with various biological macromolecules. The thiazole ring plays a crucial role in modulating enzymatic activity and disrupting cellular processes. Additionally, the nitro group may participate in redox reactions, enhancing its biological effects.

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives with structural similarities to this compound demonstrate IC50 values in the low micromolar range against cancer cells. For example:

Compound Cell Line IC50 (µM)
This compoundA-431< 10
Related Thiazole DerivativeJurkat1.61 ± 1.92

The structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups (like methyl) at specific positions on the phenyl ring enhances anticancer activity .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. Preliminary studies indicate that it exhibits antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent.

Microorganism Activity
Staphylococcus aureusInhibitory
Escherichia coliModerate inhibition

Case Studies

A notable case study involved testing the compound against human glioblastoma U251 cells and human melanoma WM793 cells. The results showed promising anticancer activity with significant cell line selectivity .

In another study focused on its anti-inflammatory effects, the compound demonstrated inhibition of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases.

Q & A

Q. Basic Research Focus

  • FT-IR: Identify characteristic bands for amide C=O (~1650–1680 cm⁻¹) and thiazole C=N (~1520–1560 cm⁻¹) ().
  • HPLC-PDA: Assess purity (>98%) with a C18 column (acetonitrile/water mobile phase). Retention time consistency across batches ensures reproducibility .
  • X-ray Crystallography (if crystals obtained): Resolve ambiguities in regiochemistry, as seen in structurally similar thiazole derivatives () .

What in vitro biological screening protocols are recommended for therapeutic potential?

Q. Basic Research Focus

  • Antimicrobial Assays: Minimum Inhibitory Concentration (MIC) tests against S. aureus (ATCC 25923) and E. coli (ATCC 25922) using broth microdilution ().
  • Anticancer Screening: MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations. Compare to cisplatin controls ().
  • Anti-inflammatory Activity: COX-1/COX-2 inhibition assays (ELISA) to evaluate selectivity, referencing indomethacin as a benchmark () .

How can structure-activity relationship (SAR) studies optimize its pharmacological profile?

Q. Advanced Research Focus

  • Variable Substituents: Synthesize analogs with halogens (Cl, F) or electron-withdrawing groups (NO₂) on the 2,4-dimethylphenyl ring. Assess impact on bioactivity ().
  • Thiazole Modifications: Replace thiazole with oxadiazole or triazole moieties to study ring electronic effects ().
  • Statistical Analysis: Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values () .

What experimental strategies elucidate its mechanism of action at the molecular level?

Q. Advanced Research Focus

  • Molecular Docking: Simulate binding to target proteins (e.g., EGFR kinase, PDB ID: 1M17) using AutoDock Vina. Focus on hydrogen bonding with the carboxamide group ().
  • Cellular Thermal Shift Assay (CETSA): Confirm target engagement by monitoring protein denaturation shifts in presence of the compound ().
  • Transcriptomics: RNA-seq analysis on treated vs. untreated cancer cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .

How should contradictory data regarding biological efficacy be systematically analyzed?

Q. Advanced Research Focus

  • Assay Variability: Control for differences in cell passage number, serum concentration, and incubation time (e.g., 48 vs. 72-hour exposures) ().
  • Impurity Analysis: Quantify byproducts (e.g., unreacted thiophene intermediates) via LC-MS; even 2% impurities can skew bioactivity results ().
  • Meta-Analysis: Pool data from multiple studies using fixed/random-effects models to identify consensus trends (e.g., IC₅₀ ranges for HepG2: 12–18 µM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.